Tacrine hydrochloride monohydrate
Overview
Description
Tacrine hydrochloride monohydrate is a centrally acting acetylcholinesterase inhibitor. It was the first drug approved for the treatment of Alzheimer’s disease. This compound enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .
Mechanism of Action
Target of Action
Tacrine hydrochloride monohydrate primarily targets acetylcholinesterase , a key enzyme involved in the termination of nerve impulse transmissions at cholinergic synapses . This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Tacrine acts as an anticholinesterase agent . It reversibly binds with and inactivates cholinesterases, thereby inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses, prolonging its effect .
Biochemical Pathways
The primary biochemical pathway affected by tacrine is the cholinergic pathway . By inhibiting acetylcholinesterase, tacrine increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .
Pharmacokinetics
Following oral administration, tacrine is rapidly absorbed, with peak plasma concentrations achieved within 0.5 to 3 hours . It has a wide tissue distribution, reflected by its large volume of distribution . Tacrine is extensively metabolized in humans, primarily in the liver via hydroxylation by CYP1A2 . The elimination half-life of tacrine is short, ranging from 1.5 to 2.5 hours after single oral and intravenous doses, and 2.9 to 3.6 hours after multiple oral doses . The primary route of excretion is through the urine .
Result of Action
The inhibition of acetylcholinesterase by tacrine leads to an increased concentration of acetylcholine at cholinergic synapses . This results in enhanced cholinergic function, which can help alleviate symptoms of diseases characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
Action Environment
The action of tacrine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. For example, coadministration of cimetidine, a common heartburn medication, can lead to elevated plasma tacrine concentrations . Additionally, the patient’s liver function can significantly impact the metabolism and efficacy of tacrine, as it is primarily metabolized in the liver .
Biochemical Analysis
Biochemical Properties
Tacrine hydrochloride monohydrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is acetylcholinesterase, which it inhibits to prevent the breakdown of acetylcholine. This interaction increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound has been shown to interact with butyrylcholinesterase, another enzyme involved in the hydrolysis of acetylcholine .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by enhancing cholinergic transmission, which is crucial for cognitive function. The compound has been observed to impact cell signaling pathways, particularly those involving acetylcholine receptors. It also affects gene expression by modulating the levels of acetylcholine, which in turn influences the expression of genes related to cholinergic function. Furthermore, this compound has been shown to affect cellular metabolism by increasing glucose metabolism in the brain .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase. By binding to the active site of the enzyme, it inhibits the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. This inhibition enhances cholinergic transmission and improves cognitive function in patients with Alzheimer’s disease. Additionally, this compound has been shown to interact with other biomolecules, such as muscarinic receptors, and inhibit the uptake of monoamines like noradrenaline, dopamine, and serotonin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained increases in acetylcholine levels, but there may also be adverse effects on cellular function, such as hepatotoxicity. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for extended periods, but careful monitoring is required to avoid potential toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively enhances cholinergic transmission and improves cognitive function. At higher doses, it can cause toxic effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 1A2, which converts it into its major metabolite, 1-hydroxy-tacrine (velnacrine). This metabolite retains central cholinergic activity and contributes to the overall effects of the compound. The interaction with cytochrome P450 1A2 and other enzymes involved in its metabolism can affect the metabolic flux and levels of metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation in specific tissues, such as the brain, are crucial for its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the synaptic cleft, where it inhibits acetylcholinesterase and enhances cholinergic transmission. Additionally, it can be found in other cellular compartments, such as the cytoplasm and nucleus, where it may interact with other biomolecules and influence cellular processes. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, affecting its overall activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tacrine hydrochloride monohydrate can be synthesized through various methods. One sustainable approach involves using deep eutectic solvents under aerobic conditions, achieving a 98% yield . This method replaces volatile organic compounds with eco-friendly solvents, making it a greener alternative.
Industrial Production Methods: Industrial production of this compound involves the synthesis of 9-amino-1,2,3,4-tetrahydroacridine, followed by its conversion to the hydrochloride salt. The process includes steps like dissolution in methanol and water, acidification with nitric acid, and titration with silver nitrate .
Chemical Reactions Analysis
Types of Reactions: Tacrine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure to produce less hepatotoxic derivatives.
Substitution: Substitution reactions can introduce different functional groups, enhancing its pharmacological properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and aryl azides, are employed under specific conditions
Major Products Formed: The major products formed from these reactions include various tacrine derivatives with modified pharmacological properties, such as reduced hepatotoxicity and enhanced cholinesterase inhibition .
Scientific Research Applications
Tacrine hydrochloride monohydrate has numerous scientific research applications:
Chemistry: It serves as a scaffold for developing multi-target agents for Alzheimer’s disease.
Biology: It is used in studies related to cholinergic neurotransmission and neurodegenerative diseases.
Industry: It is used in the development of novel cholinesterase inhibitors with reduced hepatotoxicity.
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: An alkaloid that also inhibits acetylcholinesterase
Uniqueness: Tacrine hydrochloride monohydrate was the first drug approved for Alzheimer’s disease, making it a pioneering compound in this therapeutic area. its high hepatotoxicity led to its discontinuation in some markets, paving the way for safer alternatives like donepezil, rivastigmine, and galantamine .
Properties
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRMZYJAOQPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221711 | |
Record name | Tacrine hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56424070 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
206658-92-6, 7149-50-0 | |
Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206658-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tacrine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacrine hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tacrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACRINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the powder diffraction data of Tacrine hydrochloride monohydrate?
A1: The research paper " []" investigates the powder diffraction data of this compound to confirm that the single-crystal structure, which is often used for detailed structural analysis, is representative of the commercially available powdered form. This is important because the properties of a drug in its powdered form, such as its dissolution rate and stability, can influence its effectiveness as a medicine. The study found that the experimental powder diffraction pattern closely matched the pattern simulated from the single-crystal structure. This finding [] assures researchers that the structural information obtained from single-crystal studies is applicable to the drug in its final formulation.
Q2: How does understanding the solid-state structures of this compound and similar compounds contribute to Alzheimer's disease research?
A2: The study titled " []" investigates the solid-state structures of several 1,2,3,4-tetrahydroacridine derivatives, including this compound. While the abstract doesn't provide specific results, this type of research is crucial for understanding how these drugs interact with their biological targets. Knowledge of the three-dimensional structure and conformation of these molecules can provide insights into their binding modes with enzymes like acetylcholinesterase, a target for Alzheimer's disease treatment. This information can be used to design more potent and selective drugs for the disease.
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